

In-Depth Technical Guide: Structural Analysis of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,3-Trimethylindolino-beta-naphthopyrylospiran

Cat. No.: B072215

[Get Quote](#)

This technical guide provides a comprehensive overview of the structural analysis of **1,3,3-trimethylindolino-beta-naphthopyrylospiran**, a well-known photochromic compound. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and structural characterization.

Core Molecular Structure and Properties

1,3,3-Trimethylindolino-beta-naphthopyrylospiran, also known by several synonyms including 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b]pyran], is a member of the spiropyran family. These molecules are renowned for their photochromic properties, reversibly switching between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form upon stimulation by light.

Table 1: General Properties of **1,3,3-Trimethylindolino-beta-naphthopyrylospiran**

Property	Value
Molecular Formula	C ₂₃ H ₂₁ NO
Molecular Weight	327.43 g/mol
Appearance	White to off-white crystalline powder
Melting Point	171-176 °C
CAS Number	1592-43-4

Synthesis

A general synthesis protocol for this class of spirobifluorenes involves the condensation of a Fischer's base derivative (1,3,3-trimethyl-2-methyleneindoline) with a suitable salicylaldehyde derivative. While a specific detailed protocol for this exact molecule is not readily available in the public domain, a general procedure can be outlined as follows:

Experimental Protocol: Synthesis

Materials:

- 1,3,3-Trimethyl-2-methyleneindoline
- 2-Hydroxy-1-naphthaldehyde
- Ethanol (or other suitable solvent)

Procedure:

- Equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 2-hydroxy-1-naphthaldehyde are dissolved in a minimal amount of ethanol.
- The reaction mixture is refluxed for several hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the product is allowed to crystallize.

- The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent.

Structural Characterization

The structural elucidation of **1,3,3-trimethylindolino-beta-naphthopyrylospiran** relies on various analytical techniques, including X-ray diffraction, nuclear magnetic resonance spectroscopy, and mass spectrometry.

X-ray Crystallography

A key study by Waled Desoky investigated the crystal structure of this compound in both thin film and powder forms.^[1] The analysis revealed a polycrystalline nature with a monoclinic crystal structure.^[1] Unfortunately, the detailed crystallographic data, such as lattice parameters and space group, are not publicly available in the full-text of the cited research.

Table 2: Crystallographic Data (Incomplete)

Parameter	Value
Crystal System	Monoclinic
Lattice Parameters (a, b, c, α , β , γ)	Data not available
Space Group	Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of organic compounds. While complete, assigned NMR data for **1,3,3-trimethylindolino-beta-naphthopyrylospiran** is not available in a consolidated format, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would show characteristic signals for the trimethylindolino and naphthopyran moieties.

Expected ¹H NMR Features:

- Singlets for the two gem-dimethyl groups and the N-methyl group of the indoline part.
- Aromatic protons of the indoline and naphthopyran rings in the downfield region.
- Vinylic protons of the pyran ring.

Expected ^{13}C NMR Features:

- Quaternary carbon signals for the spiro-carbon and the gem-dimethyl carbons.
- Signals corresponding to the methyl carbons.
- A multitude of signals in the aromatic and vinylic regions.

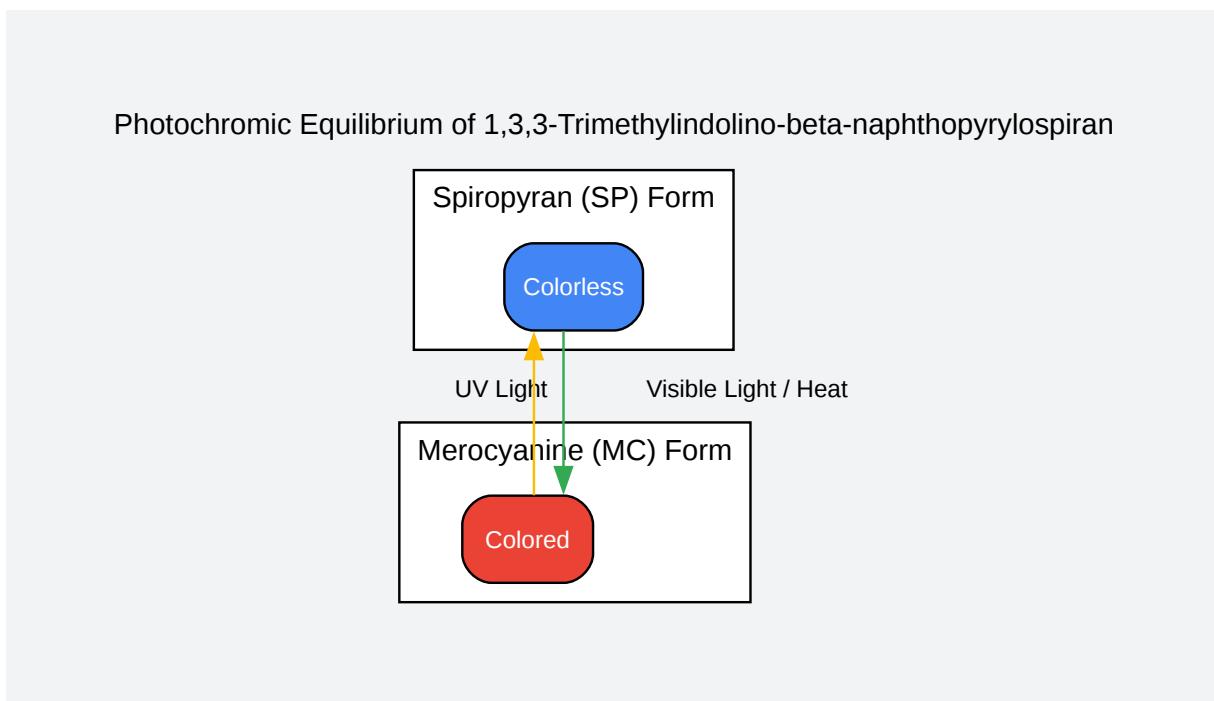
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern would provide further structural information. The molecular ion peak ($[\text{M}]^+$) would be expected at $\text{m/z} = 327.43$.

Photochromism

The hallmark of spiropyrans is their ability to undergo a reversible transformation from the colorless spiropyran (SP) form to the colored merocyanine (MC) form upon UV irradiation. The reverse reaction can be induced by visible light or occur thermally.

Experimental Protocol: Photochromic Studies


A general protocol to study the photochromic behavior is as follows:

- A dilute solution of the compound in a suitable solvent (e.g., acetonitrile, toluene) is prepared.
- The initial absorption spectrum is recorded using a UV-Vis spectrophotometer, which should show absorption primarily in the UV region for the SP form.
- The solution is then irradiated with a UV lamp (e.g., 365 nm).

- Absorption spectra are recorded at different time intervals during irradiation to monitor the formation of the colored MC form, which typically has a strong absorption band in the visible region.
- To study the reverse reaction, the solution is then irradiated with visible light or kept in the dark, and the disappearance of the visible absorption band is monitored over time.

Signaling Pathway and Workflow Visualization

As no specific biological signaling pathways involving this compound are documented, a diagram illustrating the fundamental photochromic equilibrium is provided below. This represents the core logical relationship governing its function.

[Click to download full resolution via product page](#)

Caption: Reversible photoisomerization between the spiropyran and merocyanine forms.

This guide summarizes the available structural and functional information for **1,3,3-trimethylindolino-beta-naphthopyrylospiran**. Further research is required to obtain a

complete set of quantitative structural data, particularly from X-ray crystallography and NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Structural Analysis of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072215#structural-analysis-of-1-3-3-trimethylindolino-beta-naphthopyrylospiran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

